Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate
Description
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate (CAS: 1373503-15-1) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 3-position, and a methylene substituent at the 4-position of the piperidine ring. This compound is widely used in pharmaceutical and agrochemical research due to the Boc group’s stability under basic conditions and the fluorine atoms’ role in enhancing metabolic stability. Its purity is typically 95%, as noted in commercial catalogs .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFGYFUQNWSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the use of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate as a starting material, which undergoes further chemical transformations to introduce the methylene group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction can produce alcohols or alkanes, and substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate has been investigated for its role in developing novel pharmaceuticals, particularly as a building block in the synthesis of biologically active compounds.
1.1. Antibacterial Agents
Research indicates that derivatives of this compound can serve as intermediates in synthesizing beta-lactamase inhibitors. These inhibitors are crucial in overcoming antibiotic resistance by enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Case Study : A study highlighted the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides from tert-butyl derivatives, demonstrating their potential as effective antibacterial agents when used in conjunction with beta-lactams .
1.2. Neurological Disorders
There is ongoing research into the potential neuroprotective effects of piperidine derivatives, including this compound. These compounds may exhibit activity against neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the synthesis of complex molecules.
Beyond medicinal chemistry, this compound is also being explored for applications in material sciences and agrochemicals.
3.1. Agrochemical Development
Fluorinated compounds have shown enhanced biological activity as pesticides and herbicides due to their improved stability and efficacy against target organisms .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and methylene group can enhance binding affinity and specificity, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
a. Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (CAS: 1373502-94-3)
- Structural Difference : The 4-methyl group replaces the methylene group.
- Lower reactivity due to the absence of a double bond, limiting further functionalization .
b. Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1303974-03-9)
- Structural Difference : A bromomethyl group at the 4-position.
- Impact :
c. Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1303973-22-9)
- Structural Difference: Aminomethyl group at the 4-position.
- Similarity score of 0.86 to the target compound, indicating moderate structural overlap .
Ring Size and Functional Group Modifications
a. (2S,4S)-tert-Butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1207852-93-4)
- Structural Difference : Pyrrolidine ring (5-membered) vs. piperidine (6-membered); hydroxyl and difluoromethyl groups.
- Hydroxyl group introduces hydrogen-bonding capability, influencing target binding .
b. Cis- and Trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955028-88-3 and 373604-28-5)
- Structural Difference : Single fluorine at the 3-position and hydroxyl at the 4-position.
- Impact: Hydroxyl group enhances hydrophilicity but reduces stability under acidic conditions. Similarity scores of 0.92 suggest closer resemblance to the target compound than bromo/amino derivatives .
Reactivity and Stability
- Target Compound : The methylene group enables Diels-Alder or Michael addition reactions, offering versatility in derivatization.
- Boc Group Stability : All compounds with Boc protection are labile under strong acidic conditions (e.g., trifluoroacetic acid), as seen in the deprotection of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate .
- Fluorine Effects: Difluoro substituents increase electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .
Biological Activity
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate (CAS Number: 1373503-15-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₉F₂NO₂
- Molecular Weight : 233.25 g/mol
- Structural Characteristics : The compound features a piperidine ring with two fluorine atoms and a methylene group, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its interactions with various biological systems. Research indicates potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other conditions.
The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures often exhibit activity as enzyme inhibitors or modulators of neurotransmitter systems. For instance, piperidine derivatives are known to interact with receptors such as GABA and glutamate, which are crucial in the central nervous system.
2. Pharmacological Studies
Recent studies have highlighted the compound's potential in various pharmacological contexts:
- Neuropharmacology : Preliminary data suggest that this compound may influence neurotransmitter levels, particularly GABAergic transmission, which could be beneficial in treating epilepsy or anxiety disorders.
- Antimicrobial Activity : Some derivatives of piperidine have shown antimicrobial properties, indicating that this compound may also possess similar activities. Further studies are required to confirm this potential.
Table 1: Summary of Biological Activities
Case Study Example
In a recent pharmacological study, researchers evaluated the effects of this compound on GABA receptors in vitro. The study demonstrated that the compound could enhance GABA receptor activity, leading to increased inhibitory neurotransmission. This effect was quantified using electrophysiological methods and compared against known GABA agonists.
Safety and Toxicology
Toxicological evaluations indicate that this compound is an irritant and should be handled with care. The safety profile needs further evaluation through comprehensive toxicological studies to assess its suitability for therapeutic use.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation and protection/deprotection strategies. Key steps include:
- Fluorination : Use of selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the 3-position while avoiding over-fluorination.
- Methylene Group Incorporation : Allylic bromination followed by elimination or Wittig reactions to install the 4-methylene moiety.
- Boc Protection : tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen under anhydrous conditions to prevent decomposition .
- Purification : Silica gel chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC or LC-MS.
Q. How can researchers optimize crystallization conditions for structural confirmation of this compound?
- Methodological Answer :
- Solvent Screening : Test solvent pairs (e.g., dichloromethane/hexane, ethanol/water) for slow evaporation. Fluorinated groups may require polar aprotic solvents (e.g., DMF) for solubility.
- Temperature Gradients : Use gradient cooling (e.g., 4°C to –20°C) to induce nucleation.
- X-ray Diffraction : Employ SHELXL for refinement, focusing on resolving fluorine atoms’ anisotropic displacement parameters. Validate hydrogen bonding patterns using WinGX/ORTEP for visualization .
Advanced Research Questions
Q. What analytical techniques are most effective in resolving contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Multi-NMR Analysis : Combine , , , and 2D NMR (HSQC, HMBC) to assign stereochemistry and confirm substituent positions. Fluorine coupling in NMR can clarify spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula, distinguishing between structural isomers.
- IR Spectroscopy : Identify carbonyl (Boc group) and C-F stretching vibrations (1050–1250 cm) to cross-validate functional groups .
Q. How do steric and electronic effects of the 3,3-difluoro and 4-methylene groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 4-methylene group increases steric bulk, limiting access to the piperidine nitrogen. Pre-activate the Boc group via acidolysis (e.g., TFA) before coupling.
- Electronic Effects : Electron-withdrawing fluorine atoms deactivate the piperidine ring, requiring Pd-catalyzed conditions (e.g., Buchwald-Hartwig) for C-N bond formation.
- Mechanistic Studies : Use DFT calculations (Gaussian 16) to model transition states and predict regioselectivity .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Additives : Include radical scavengers (e.g., BHT) in solution forms to inhibit oxidative breakdown .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points and solubility profiles?
- Methodological Answer :
- Reproducibility Checks : Validate purity via elemental analysis (C, H, N) and DSC for melting point determination.
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS, DMSO, or ethanol) under controlled pH and temperature.
- Crystallographic Data : Compare unit cell parameters (via CIF files) to identify polymorphic forms affecting solubility .
Experimental Design Considerations
Q. What safety protocols are essential when handling this compound in catalytic reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with HEPA filters to capture volatile fluorinated byproducts.
- PPE : Wear nitrile gloves, safety goggles, and fire-retardant lab coats. Avoid latex gloves due to solvent incompatibility .
- Spill Management : Neutralize acidic residues (from Boc deprotection) with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
